molecular formula C27H37N3O B5132500 N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide

Cat. No. B5132500
M. Wt: 419.6 g/mol
InChI Key: KLZCEMIMDBJZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide, also known as EMB-2201, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It is a potent agonist of the cannabinoid receptors and is commonly used in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide works by binding to the CB1 and CB2 receptors in the body. These receptors are primarily found in the brain and immune system, respectively. When N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide binds to these receptors, it produces a range of effects, including the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide has been shown to produce a range of biochemical and physiological effects. Studies have shown that it can produce analgesia, sedation, and hypothermia. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, reward, and pain.

Advantages and Limitations for Lab Experiments

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide is a potent and selective agonist of the CB1 and CB2 receptors, which makes it an ideal tool for studying the effects of cannabinoids on the body. However, it is important to note that the effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide may not necessarily be representative of the effects of other cannabinoids, as each cannabinoid has a unique pharmacological profile.
List of

Future Directions

1. Investigating the potential therapeutic applications of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide in the treatment of pain, anxiety, and other conditions.
2. Studying the effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide on the immune system and its potential applications in the treatment of inflammatory diseases.
3. Investigating the potential neuroprotective effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide and its potential applications in the treatment of neurodegenerative diseases.
4. Studying the pharmacokinetics and pharmacodynamics of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide to better understand its effects on the body.
5. Investigating the potential for N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide to produce addiction and dependence, and its potential applications in the treatment of addiction.
6. Studying the effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide on different cell types and tissues to better understand its potential applications in different fields of medicine.

Synthesis Methods

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide can be synthesized by reacting 4-biphenylcarboxylic acid with N-ethyl-N-methyl-4-piperidone in the presence of a strong base such as potassium hydroxide. The resulting intermediate is then reacted with 1,4-bis(4-chlorophenyl)-1,4-butanedione to obtain the final product.

Scientific Research Applications

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide is commonly used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids. Studies have shown that N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide can produce a range of effects, including analgesia, sedation, and hypothermia.

properties

IUPAC Name

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O/c1-3-29(21-22-13-19-30(20-14-22)26-15-17-28(2)18-16-26)27(31)25-11-9-24(10-12-25)23-7-5-4-6-8-23/h4-12,22,26H,3,13-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZCEMIMDBJZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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